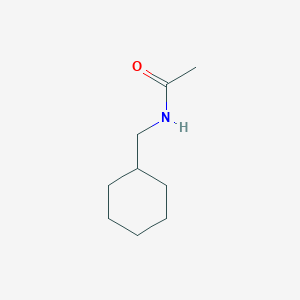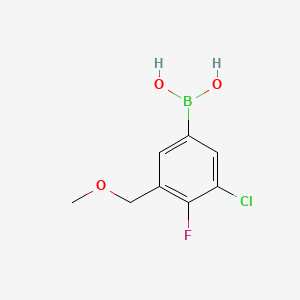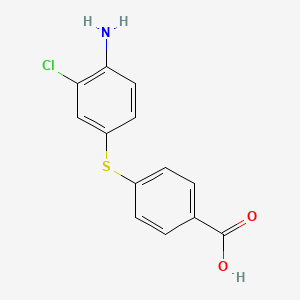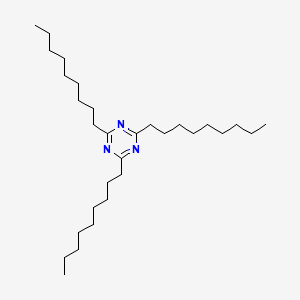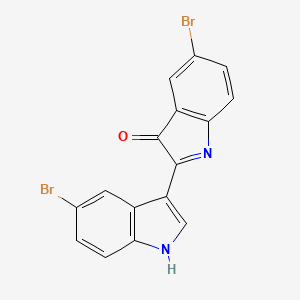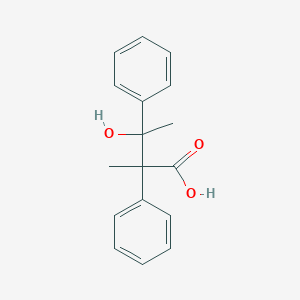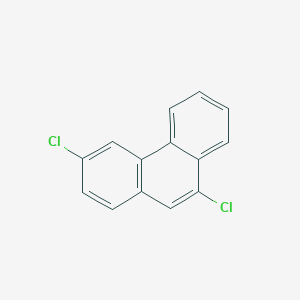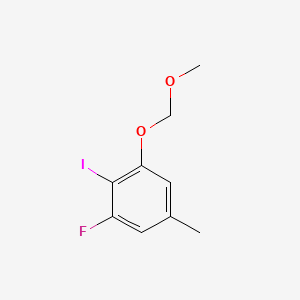
1-Fluoro-2-iodo-3-(methoxymethoxy)-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-iodo-3-(methoxymethoxy)-5-methylbenzene is an organic compound with the molecular formula C9H10FIO2 It is a substituted benzene derivative, characterized by the presence of fluorine, iodine, and methoxymethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-2-iodo-3-(methoxymethoxy)-5-methylbenzene typically involves multi-step organic reactions. One common method includes the iodination of a fluorinated benzene derivative followed by the introduction of the methoxymethoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-2-iodo-3-(methoxymethoxy)-5-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form different oxygen-containing functional groups.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the methoxymethoxy group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are often used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
1-Fluoro-2-iodo-3-(methoxymethoxy)-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of advanced materials.
Mechanism of Action
The mechanism by which 1-Fluoro-2-iodo-3-(methoxymethoxy)-5-methylbenzene exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity or function. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a useful tool in molecular biology and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 1-Fluoro-2-iodo-3-(methoxymethoxy)-4-methylbenzene
- 1-Fluoro-2-iodo-3-methylbenzene
- 3-Fluoro-2-iodoanisole
Uniqueness
1-Fluoro-2-iodo-3-(methoxymethoxy)-5-methylbenzene is unique due to the specific arrangement of its substituents. The combination of fluorine, iodine, and methoxymethoxy groups imparts distinct chemical properties, such as reactivity and stability, which differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H10FIO2 |
|---|---|
Molecular Weight |
296.08 g/mol |
IUPAC Name |
1-fluoro-2-iodo-3-(methoxymethoxy)-5-methylbenzene |
InChI |
InChI=1S/C9H10FIO2/c1-6-3-7(10)9(11)8(4-6)13-5-12-2/h3-4H,5H2,1-2H3 |
InChI Key |
KRZKEDSWTVLJCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)I)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B14015473.png)

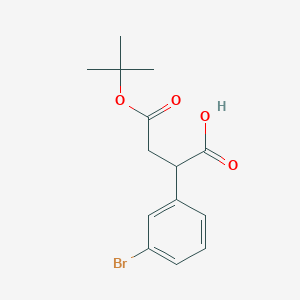
![4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester](/img/structure/B14015488.png)
